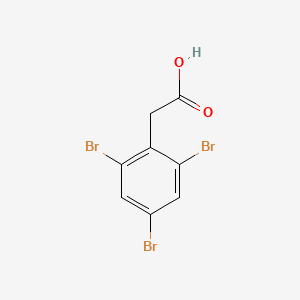

2-(2,4,6-Tribromophenyl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

58380-13-5 |

|---|---|

Molecular Formula |

C8H5Br3O2 |

Molecular Weight |

372.84 g/mol |

IUPAC Name |

2-(2,4,6-tribromophenyl)acetic acid |

InChI |

InChI=1S/C8H5Br3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |

InChI Key |

UVEAAZLVQZJOIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CC(=O)O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-(2,4,6-Tribromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(2,4,6-Tribromophenyl)acetic acid is limited in published literature. This guide provides a comprehensive overview based on the known properties of structurally similar compounds and predicted data to facilitate research and development efforts.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring heavily substituted with bromine atoms and an acetic acid moiety, suggests potential applications in medicinal chemistry, materials science, and as an intermediate in organic synthesis. The high degree of bromination is expected to significantly influence its physicochemical and biological properties, including lipophilicity, metabolic stability, and potential for exhibiting a range of bioactivities. This document serves as a technical resource, consolidating available and predicted data on its chemical properties, potential synthetic pathways, and the biological context provided by related molecules.

Chemical and Physical Properties

Due to the scarcity of direct experimental data, the following tables summarize the fundamental identifiers and predicted physicochemical properties of this compound. For comparative purposes, experimental data for the related compound, 2,4,6-Tribromophenol, is also provided.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅Br₃O₂ |

| Molecular Weight | 372.84 g/mol |

| CAS Number | Not assigned |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point | Data not available | Likely a solid at room temperature. |

| Boiling Point | Data not available | Expected to be high due to molecular weight and polarity. |

| pKa | ~2.5 - 3.5 | The electron-withdrawing bromine atoms are expected to increase the acidity of the carboxylic acid compared to phenylacetic acid (pKa ~4.3). |

| LogP | ~3.5 - 4.5 | The three bromine atoms significantly increase lipophilicity. |

| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | High lipophilicity suggests poor aqueous solubility. |

Table 3: Experimental Properties of 2,4,6-Tribromophenol for Comparison

| Property | Experimental Value | Reference |

| Melting Point | 90-94 °C | [1] |

| Boiling Point | 282-290 °C | [1] |

| Solubility in water | Slightly soluble | [1] |

Spectral Data (Predicted)

In the absence of experimental spectra, the following sections describe the expected spectral characteristics of this compound based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple due to the symmetry of the tribromophenyl ring.

-

Aromatic Protons (H-3, H-5): A singlet integrating to 2H is expected. The chemical shift would be downfield, likely in the range of 7.5-7.8 ppm , due to the deshielding effects of the bromine atoms.

-

Methylene Protons (-CH₂-): A singlet integrating to 2H is anticipated. Its chemical shift would likely be in the region of 3.8-4.2 ppm , influenced by the adjacent aromatic ring and carboxylic acid group.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically in the range of 10-12 ppm , which may not be observed depending on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will reflect the substitution pattern of the aromatic ring.

-

Carboxyl Carbon (-COOH): Expected around 170-175 ppm .

-

Methylene Carbon (-CH₂-): Predicted to be in the range of 40-45 ppm .

-

Aromatic Carbons:

-

C-1 (ipso to CH₂COOH): ~135-140 ppm

-

C-2, C-6 (ipso to Br): ~115-120 ppm

-

C-4 (ipso to Br): ~115-120 ppm

-

C-3, C-5 (C-H): ~130-135 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching absorption around 3000-3100 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ .

-

C-O Stretch (Carboxylic Acid): A band in the region of 1200-1300 cm⁻¹ .

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹ .

Mass Spectrometry

Electron ionization mass spectrometry would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (79Br and 81Br isotopes).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 370, 372, 374, and 376, with relative intensities corresponding to the statistical distribution of bromine isotopes.

-

Key Fragmentation: Loss of the carboxyl group (-COOH, 45 Da) to give a fragment around m/z 325, 327, 329, 331. Another likely fragmentation would be the loss of a bromine atom.

Experimental Protocols: Potential Synthetic Routes

Synthesis from 2,4,6-Tribromotoluene

This is a likely two-step synthesis starting from the commercially available 2,4,6-tribromotoluene.

References

A Comprehensive Technical Guide to 2-(2,4,6-Tribromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(2,4,6-Tribromophenyl)acetic acid, a halogenated aromatic carboxylic acid. Due to the limited availability of data for this specific compound in public databases, this guide also includes information on closely related compounds to provide a comparative context for its potential properties, synthesis, and applications.

Chemical Identifiers and Physicochemical Properties

Table 1: Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅Br₃O₂ |

| Molecular Weight | 372.84 g/mol |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)CC(=O)O)Br)Br)Br) |

| CAS Number | Not assigned or not publicly available |

For comparative purposes, the identifiers for the related ester and an isomeric acetic acid are provided below.

Table 2: Identifiers for 2,4,6-Tribromophenyl acetate [1][2][3][4]

| Identifier | Value |

| IUPAC Name | (2,4,6-tribromophenyl) acetate[4] |

| Synonyms | Acetic acid, 2,4,6-tribromophenyl ester; 2,4,6-Tribromophenol, acetate |

| CAS Number | 607-95-4[1][2][3][4] |

| Molecular Formula | C₈H₅Br₃O₂ |

| Molecular Weight | 372.84 g/mol [1] |

| InChIKey | SLENHFBXWIEZCY-UHFFFAOYSA-N[1][2][3] |

Table 3: Physicochemical Properties of 2-(2,4,5-Tribromophenyl)acetic acid (Isomer) [5]

| Property | Value |

| Molecular Weight | 372.84 g/mol |

| XLogP3-AA | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 371.78192 Da |

| Monoisotopic Mass | 369.78397 Da |

| Topological Polar Surface Area | 37.3 Ų |

Experimental Protocols: Proposed Synthesis

As a specific, validated synthesis for this compound is not documented in the provided search results, a plausible synthetic route can be proposed based on standard organic chemistry principles. A common method would involve the bromination of a suitable phenylacetic acid precursor or the conversion of a tribrominated aniline or phenol. A potential workflow starting from 2,4,6-tribromoaniline is outlined below.

Proposed Synthesis of this compound via Sandmeyer Reaction:

-

Diazotization of 2,4,6-Tribromoaniline: 2,4,6-tribromoaniline is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile group, yielding 2-(2,4,6-tribromophenyl)acetonitrile.

-

Hydrolysis of the Nitrile: The resulting nitrile is hydrolyzed under acidic or basic conditions. Refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, will convert the nitrile group to a carboxylic acid, yielding the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Caption: Proposed synthesis workflow for this compound.

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways involving this compound have been documented, the biological activities of related brominated phenols and phenoxyacetic acids can offer insights into its potential effects.

-

Antimicrobial and Antifungal Activity: Many halogenated phenols and their derivatives are known to possess potent biological activities, including antimicrobial and anti-inflammatory properties.[1] The presence of bromine atoms can enhance the microbicidal potency of phenolic compounds.[1] For instance, para-bromophenoxyacetic acid has shown inhibitory effects against various bacteria and fungi, potentially by disrupting cell membranes or interfering with essential cellular processes.[6]

-

Plant Growth Regulation: Some phenoxyacetic acids are used as herbicides and plant growth regulators.[6]

-

Toxicity and Environmental Impact: Brominated phenols, such as 2,4,6-tribromophenol (a potential precursor), are used as flame retardants and can be environmental contaminants.[7][8] The toxicity of these compounds is an area of active research, with studies indicating that the benzene ring and the carbon-bromine bonds are key contributors to their toxicity.[9]

Logical Relationships and Visualization

To clarify the distinctions between this compound and its related compounds, the following diagram illustrates their structural relationships.

Caption: Structural and synthetic relationships between key tribromophenyl compounds.

References

- 1. 2,4,6-Tribromophenyl acetate | 607-95-4 | Benchchem [benchchem.com]

- 2. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]

- 3. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]

- 4. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2,4,5-Tribromophenyl)acetic acid | C8H5Br3O2 | CID 119010967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. propulsiontechjournal.com [propulsiontechjournal.com]

- 7. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(2,4,6-Tribromophenyl)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(2,4,6-Tribromophenyl)acetic acid, a halogenated aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a derivative of phenylacetic acid with three bromine atoms substituted on the phenyl ring at positions 2, 4, and 6. The presence of these bulky, electron-withdrawing bromine atoms significantly influences the molecule's chemical and physical properties.

Quantitative Data

The key quantitative data for this compound are summarized in the table below. It is important to note that while a specific database entry for the 2,4,6-tribromo isomer was not found, the data presented here is based on its isomeric relationship with 2-(2,4,5-Tribromophenyl)acetic acid, which shares the same molecular formula and thus the same molecular weight.[1]

| Property | Value |

| Molecular Formula | C₈H₅Br₃O₂ |

| Molecular Weight | 372.84 g/mol |

| Exact Mass | 371.78192 Da |

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Experimental Protocols

General Synthesis Workflow for Substituted Phenylacetic Acids

The following diagram illustrates a generalized workflow for the synthesis of a substituted phenylacetic acid from a substituted toluene.

Step 1: Halogenation of Substituted Toluene The synthesis would begin with a 2,4,6-tribromotoluene. This starting material would undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, to form the corresponding 2,4,6-tribromobenzyl bromide.

Step 2: Cyanation of the Benzyl Halide The resulting benzyl halide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 2-(2,4,6-tribromophenyl)acetonitrile.

Step 3: Hydrolysis of the Nitrile The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis typically involves heating the nitrile with a strong acid like sulfuric acid or hydrochloric acid. Basic hydrolysis involves heating with a strong base such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Due to the highly substituted and sterically hindered nature of the 2,4,6-tribromophenyl group, reaction conditions for each step would need to be carefully optimized to achieve a reasonable yield.

References

A Technical Guide to the Physicochemical Properties of 2-(2,4,6-Tribromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,6-Tribromophenyl)acetic acid is a halogenated aromatic carboxylic acid. While specific data for this isomer is scarce, its structural similarity to other polybrominated phenyl derivatives suggests potential applications in areas such as organic synthesis, materials science, and as a reference standard in analytical chemistry. A thorough understanding of its physicochemical properties is fundamental for any research or development activities involving this compound. This document outlines the key physicochemical parameters and provides detailed, generalized experimental protocols for their determination.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₈H₅Br₃O₂ |

| Molecular Weight | 372.84 g/mol |

| SMILES | C1(=C(C(=C(C=C1Br)Br)CC(=O)O)Br) |

| CAS Number | Not Assigned |

Predicted Physicochemical Properties

Due to the absence of experimental data, computational models can provide estimated values for the key physicochemical properties. It is crucial to note that these are predictions and should be confirmed by experimental data.

| Property | Predicted Value | Notes |

| Melting Point (°C) | 180-200 | Estimated based on similar polybrominated aromatic acids. |

| Boiling Point (°C) | > 400 | Likely to decompose before boiling under atmospheric pressure. |

| logP | ~3.5-4.5 | High lipophilicity is expected due to the three bromine atoms. |

| pKa | ~2.5-3.5 | The electron-withdrawing effect of the bromine atoms and the phenyl ring is expected to increase the acidity of the carboxylic acid group compared to acetic acid. |

| Aqueous Solubility | Low | Expected to be poorly soluble in water due to its high lipophilicity. |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically indicates a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire solid phase has transformed into a liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[1][2][3]

Solubility Determination

Solubility is determined in various solvents to understand the compound's polarity and potential for formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity are chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[4][5][6][7][8]

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low) to a known concentration (e.g., 0.01 M).[9][10]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[9][10]

Biological Activity and Signaling Pathways

Currently, there is no available information in the scientific literature regarding the specific biological activities or associated signaling pathways of this compound. Further research would be required to investigate its potential interactions with biological systems.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physicochemical properties of this compound.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

While specific experimental data for this compound remains to be elucidated, this guide provides a comprehensive framework for its physicochemical characterization. The detailed experimental protocols for melting point, solubility, and pKa determination offer a solid foundation for researchers to generate reliable data. Such data will be invaluable for the future application and understanding of this compound in various scientific disciplines. It is strongly recommended that the predicted properties presented here are validated through rigorous experimental work.

References

- 1. scribd.com [scribd.com]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. saltise.ca [saltise.ca]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Solubility of 2-(2,4,6-Tribromophenyl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,4,6-Tribromophenyl)acetic acid in organic solvents. Due to the specific nature of this compound, this document focuses on the foundational principles governing its solubility, a detailed experimental protocol for solubility determination, and a framework for data presentation. This guide is intended to equip researchers with the necessary tools to assess the solubility of this compound and similar compounds in a laboratory setting.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, characterized by a phenyl ring substituted with three bromine atoms and an acetic acid group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including its use as a synthetic intermediate, in the development of new materials, and for biological screening. Proper solvent selection is critical for reaction setup, purification processes like recrystallization, and formulation for analytical or biological assays.

Principles of Solubility for Halogenated Aromatic Acids

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This group is polar and capable of forming hydrogen bonds. It contributes to solubility in polar solvents, particularly those that can act as hydrogen bond acceptors or donors (e.g., alcohols, acetic acid).

-

The Phenyl Ring: The aromatic ring is nonpolar and contributes to solubility in nonpolar or moderately polar solvents through van der Waals interactions.

-

The Bromine Atoms (-Br): The three bromine atoms are large and polarizable, increasing the overall molecular weight and contributing to London dispersion forces. Their presence can enhance solubility in nonpolar, halogenated solvents.

Generally, it is expected that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones, due to the influence of the carboxylic acid moiety. However, the bulky, nonpolar tribromophenyl group will also play a significant role.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in organic solvents using the isothermal saturation method.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

3.2. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sampling and Filtration:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the solute in the saturated solution.

-

-

Calculation:

-

The concentration determined in the analysis step represents the solubility of this compound in that solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording and presenting solubility data. The values provided are hypothetical and for illustrative purposes only.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | 15.2 |

| Ethanol | 25 | 10.5 |

| Acetone | 25 | 25.8 |

| Ethyl Acetate | 25 | 8.3 |

| Dichloromethane | 25 | 5.1 |

| Chloroform | 25 | 4.7 |

| Hexane | 25 | < 0.1 |

Safety and Handling Considerations

As with any halogenated organic compound, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide provides a foundational framework for understanding and determining the solubility of this compound. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of Brominated Phenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the physicochemical properties of 2,4,6-tribromophenol, a key synthetic intermediate. Due to the limited availability of direct experimental data for 2-(2,4,6-Tribromophenyl)acetic acid, this document also presents a prospective synthetic route for its preparation, starting from the aforementioned phenol. This guide is intended to be a valuable resource for professionals in research and drug development, offering structured data, detailed experimental methodologies, and visual representations of chemical pathways.

Physicochemical Data of 2,4,6-Tribromophenol

| Property | Value | Source |

| Melting Point | 90-94 °C | [1] |

| Boiling Point | 282-290 °C at 746 mmHg | [1] |

Prospective Synthesis of this compound

A plausible and established method for the synthesis of a phenylacetic acid derivative from a phenol is through a two-step process. This process involves an initial carboxylation of the phenol, followed by a reduction of the resulting hydroxybenzoic acid. A well-known carboxylation method is the Kolbe-Schmitt reaction.

Proposed Experimental Protocol:

Step 1: Carboxylation of 2,4,6-Tribromophenol via a Modified Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-tribromophenol in a suitable solvent such as toluene.

-

Add an equimolar amount of a strong base, like sodium hydride, portion-wise at room temperature to form the sodium 2,4,6-tribromophenoxide.

-

Carboxylation: The resulting phenoxide is then heated under a high pressure of carbon dioxide. The reaction is typically carried out at temperatures ranging from 120-150°C and pressures of 50-100 atm.

-

Acidification: After the reaction is complete, the mixture is cooled, and the excess pressure is carefully released. The product is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the 2-hydroxy-3,5,7-tribromobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Step 2: Reduction of the Carboxylic Acid Group

A subsequent reduction step would be necessary to convert the benzoic acid derivative to the desired phenylacetic acid. This is a hypothetical extension of the synthesis.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of this compound from 2,4,6-Tribromophenol.

Caption: Proposed synthesis of this compound.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2-(2,4,6-Tribromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the mass spectrometry fragmentation pattern of 2-(2,4,6-Tribromophenyl)acetic acid. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and analyzes the fragmentation patterns of structurally related molecules to predict the key fragmentation pathways and resultant ions. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this compound and its analogs in various experimental settings.

Introduction

This compound is a halogenated aromatic carboxylic acid. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in complex matrices. Electron ionization (EI) is a common technique for the analysis of such compounds, inducing reproducible fragmentation patterns that serve as a molecular fingerprint. This guide outlines the predicted fragmentation cascade of this compound upon electron ionization.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is expected to be driven by the presence of the carboxylic acid group and the tribrominated phenyl ring. The initial event is the removal of an electron to form the molecular ion (M•+). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the loss of the acetic acid moiety and fragmentation of the tribromobenzyl cation.

A significant characteristic of the mass spectrum will be the isotopic pattern generated by the three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M, M+2, M+4, and M+6 pattern for fragments containing all three bromine atoms.

The proposed fragmentation pathway is initiated by the formation of the molecular ion. The most favorable fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a stable tribromobenzyl cation.

Quantitative Data of Predicted Fragments

The following table summarizes the predicted major fragment ions, their proposed structures, and their calculated monoisotopic mass-to-charge ratios (m/z).

| m/z (Monoisotopic) | Proposed Ion Structure | Formula | Notes |

| 370/372/374/376 | [C₈H₅⁷⁹Br₂⁸¹BrO₂]⁺ | C₈H₅Br₃O₂ | Molecular Ion (M•+) |

| 325/327/329/331 | [C₇H₄⁷⁹Br₂⁸¹Br]⁺ | C₇H₄Br₃ | Loss of COOH (Carboxyl radical) |

| 246/248/250 | [C₇H₄⁷⁹Br⁸¹Br]⁺ | C₇H₄Br₂ | Loss of a Bromine atom from the tribromobenzyl cation |

| 167/169 | [C₇H₄⁷⁹Br]⁺ | C₇H₄Br | Loss of two Bromine atoms from the tribromobenzyl cation |

| 91 | [C₇H₇]⁺ | C₇H₇ | Benzyl cation (from rearrangement and loss of Br) |

| 45 | [COOH]⁺ | COOH | Carboxyl cation |

Experimental Protocols

While no specific experimental data for the target molecule is available, a general protocol for obtaining an electron ionization mass spectrum is provided below.

Sample Preparation: The compound, this compound, should be dissolved in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Mass Spectrometry Conditions (Electron Ionization - EI):

-

Inlet: Gas chromatography (GC) or direct insertion probe. If using GC, a non-polar capillary column (e.g., DB-5ms) would be suitable.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-500

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide presents a theoretically derived fragmentation pattern for this compound based on fundamental principles of mass spectrometry and data from analogous structures. The key predicted fragments include the molecular ion, the tribromobenzyl cation resulting from the loss of the carboxyl group, and subsequent fragments arising from the sequential loss of bromine atoms. The provided experimental protocol offers a starting point for the empirical analysis of this compound. This theoretical framework is intended to aid researchers in the identification and structural confirmation of this compound and related compounds.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2,4,6-Tribromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 2-(2,4,6-Tribromophenyl)acetic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted infrared absorption data table based on the well-established characteristic vibrational frequencies of its constituent functional groups. The information herein is supported by spectral data from analogous compounds. This document also outlines a standard experimental protocol for obtaining an IR spectrum of a solid sample and includes visualizations to aid in understanding the experimental workflow and the correlation between molecular structure and spectral data.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is determined by the vibrational modes of its carboxylic acid group, the substituted benzene ring, and the carbon-bromine bonds. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |

| 3080 - 3010 | Weak | C-H stretch (aromatic) | Aromatic Ring |

| 2960 - 2850 | Medium | C-H stretch (aliphatic - CH₂) | Methylene Group |

| 1710 - 1680 | Strong | C=O stretch (H-bonded dimer) | Carboxylic Acid |

| 1600 - 1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| 1475 - 1450 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| 1430 - 1395 | Medium | O-H bend (in-plane) | Carboxylic Acid |

| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| 870 - 850 | Strong | C-H bend (out-of-plane, isolated H) | Aromatic Ring |

| 700 - 500 | Strong | C-Br stretch | Aryl Halide |

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Objective: To prepare a solid sample in a KBr pellet and acquire its transmission FT-IR spectrum.

Materials and Equipment:

-

This compound (sample)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample and KBr Preparation:

-

Gently grind approximately 100-200 mg of FT-IR grade KBr in an agate mortar to a fine powder. If necessary, briefly heat the KBr under an infrared lamp to ensure it is free of moisture.

-

Add 1-2 mg of the this compound sample to the KBr in the mortar.

-

-

Mixing and Grinding:

-

Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture to the pellet-forming die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizations

The following diagrams illustrate the experimental workflow for IR spectroscopy and the logical relationship between the functional groups of this compound and their characteristic IR absorption regions.

Caption: Experimental workflow for FT-IR spectroscopy using the KBr pellet method.

Caption: Correlation of functional groups to their predicted IR absorption regions.

Potential Biological Activity of 2-(2,4,6-Tribromophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 2-(2,4,6-Tribromophenyl)acetic acid. While direct experimental data on this specific compound is limited, this document synthesizes findings from structurally related halogenated phenylacetic acid derivatives to extrapolate and propose potential therapeutic applications. The primary areas of predicted activity include enzyme inhibition, antimicrobial and antifungal effects, and cytotoxic properties against cancer cell lines. This guide furnishes detailed experimental protocols for investigating these potential activities and presents logical pathway diagrams to illustrate potential mechanisms of action. All quantitative data from analogous compounds are summarized for comparative analysis.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of three bromine atoms on the phenyl ring is anticipated to significantly influence its physicochemical properties and biological interactions. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of lead compounds. Phenylacetic acid and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anticancer properties. This guide explores the plausible biological roles of this compound based on the established activities of its structural analogs.

Predicted Biological Activities

Based on studies of related halogenated phenylacetic acid derivatives, this compound is predicted to exhibit the following biological activities:

-

Enzyme Inhibition: Halogenated phenylacetic acids have demonstrated inhibitory effects on various enzymes.

-

Antimicrobial and Antifungal Activity: The presence of bromine moieties is often associated with antimicrobial properties.

-

Cytotoxicity against Cancer Cells: Phenylacetate derivatives have been shown to induce apoptosis and exhibit cytotoxic effects on various cancer cell lines.

The following sections will detail the evidence from analogous compounds that support these predictions.

Enzyme Inhibition

Halogenated derivatives of phenylacetic acid have been identified as potent inhibitors of several enzymes. This suggests that this compound could be a valuable candidate for targeted enzyme inhibition.

Inhibition of Penicillin Biosynthetic Enzymes

Studies have shown that phenylacetic acid derivatives bearing halogen substitutions, particularly chlorine and bromine, at positions 3 and/or 4 of the phenyl ring, strongly inhibit key enzymes in the penicillin biosynthetic pathway, namely isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase.[1][2] This inhibitory action suggests a potential application for this compound as a modulator of bacterial cell wall synthesis.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for the management of diabetic complications. Phenylacetic acid derivatives with halogenated benzyl subunits have been evaluated as aldose reductase inhibitors. The presence of a methylene spacer between the aromatic core and the acidic function was found to be critical for their biological activity.

Table 1: Quantitative Data on Enzyme Inhibition by Analogous Compounds

| Compound | Enzyme | Inhibition Data | Reference |

| 3,4-Dichlorophenylacetic acid | Isopenicillin N synthase | Strong Inhibition | [1][2] |

| 3,4-Dichlorophenylacetic acid | Acyl-CoA:6-APA acyltransferase | Strong Inhibition | [1][2] |

| 3-Bromo-4-chlorophenylacetic acid | Isopenicillin N synthase | Strong Inhibition | [1][2] |

| 3-Bromo-4-chlorophenylacetic acid | Acyl-CoA:6-APA acyltransferase | Strong Inhibition | [1][2] |

Experimental Protocol: Enzyme Inhibition Assay (General)

A general protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme is provided below.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Test compound (this compound)

-

Appropriate buffer solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a constant concentration of the enzyme to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding a constant, high concentration of the substrate to all wells.

-

Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Plot the reaction rate against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, from the resulting sigmoidal curve.[3]

Antimicrobial and Antifungal Activity

The presence of a bromo group in organic compounds often enhances their antimicrobial efficacy. Therefore, this compound is a promising candidate for development as an antimicrobial or antifungal agent.

Predicted Mechanism of Action

The potential modes of antimicrobial action for halogenated phenoxyacetic acids include:

-

Disruption of cell membranes

-

Interference with cell wall synthesis

-

Inhibition of protein or nucleic acid synthesis

-

Induction of reactive oxygen species (ROS)

Evidence from Analogous Compounds

A study on para-bromophenoxyacetic acid demonstrated its promise in inhibiting the growth of various microorganisms, including bacteria and fungi. The bromo group was suggested to enhance its effectiveness, leading to larger zones of inhibition compared to a standard antibiotic.

Table 2: Antimicrobial Activity of an Analogous Compound

| Compound | Microorganism | Activity | Reference |

| para-bromophenoxyacetic acid | Bacillus subtilis | Notable inhibition | |

| para-bromophenoxyacetic acid | Enterobacter sp. | Notable inhibition | |

| para-bromophenoxyacetic acid | E. coli | Notable inhibition | |

| para-bromophenoxyacetic acid | Klebsiella pneumoniae | Notable inhibition | |

| para-bromophenoxyacetic acid | Candida albicans | Notable inhibition | |

| para-bromophenoxyacetic acid | Trichoderma sp. | Notable inhibition |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.[4][5][6]

Cytotoxicity Against Cancer Cells

Phenylacetic acid and its derivatives have been investigated for their anticancer properties. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Predicted Mechanism of Action: Induction of Apoptosis

Phenylacetates are thought to exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of the compound within the cell may lead to intracellular acidification, which can modulate the activity of cytotoxic drugs and potentially trigger apoptotic signaling cascades.

Evidence from Analogous Compounds

Studies on phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting higher potency than the standard chemotherapeutic drug doxorubicin. The substitution pattern on the phenyl ring significantly influences the cytotoxic activity.

Table 3: Cytotoxicity of Analogous Phenylacetamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| m-Chlorophenylacetamide | PC12 | 0.67 ± 0.12 | |

| o-Fluorophenylacetamide | Various | Potent | |

| o-Nitrophenylacetamide | Various | Potent | |

| Doxorubicin (control) | PC12 | 2.6 ± 0.13 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1][7][8][9][10]

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a review of structurally similar compounds strongly suggests its potential as a bioactive molecule. The predicted activities, including enzyme inhibition, antimicrobial effects, and cytotoxicity, warrant further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on the synthesis and in vitro testing of this compound to validate these predictions and elucidate its specific mechanisms of action.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. courses.edx.org [courses.edx.org]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Genotoxicity of Brominated Acetic Acids

Abstract

Brominated acetic acids (BAAs) are a class of disinfection byproducts (DBPs) formed during water treatment processes when disinfectants like chlorine react with natural organic matter in the presence of bromide ions.[1] Widespread human exposure through drinking water has prompted significant research into their toxicological profiles. This technical guide provides a comprehensive overview of the genotoxicity of various BAAs, including monobromoacetic acid (MBA), dibromoacetic acid (DBA), and tribromoacetic acid (TBA). It synthesizes quantitative data from key studies, details experimental protocols for common genotoxicity assays, and visualizes the underlying molecular pathways and logical relationships to serve as a critical resource for the scientific community.

Genotoxicity Data Summary

The genotoxicity of brominated acetic acids has been evaluated in a range of in vitro and in vivo assays. Generally, brominated haloacetic acids are more cytotoxic and genotoxic than their chlorinated counterparts.[2][3] The data presented below summarizes the findings for key BAAs across several standard testing systems.

Bacterial Mutagenicity Assays

Bacterial reverse mutation assays, such as the Ames test, are widely used to assess the mutagenic potential of chemicals. The data consistently show that several BAAs can induce gene mutations in bacterial strains.

| Compound | Test System | Metabolic Activation (S9) | Result | Effective Concentration / Remarks | Reference |

| Monobromoacetic Acid (MBA) | S. typhimurium TA100 (Fluctuation Test) | With S9 | Positive | Mutagenic activity observed. | Giller et al., 1997[1][4] |

| Without S9 | Negative | No mutagenic activity observed. | Giller et al., 1997[1][4] | ||

| Dibromoacetic Acid (DBA) | S. typhimurium TA100 (Fluctuation Test) | With S9 | Positive | Mutagenic activity observed. | Giller et al., 1997[1][4][5] |

| Without S9 | Positive | Mutagenic activity observed. | Giller et al., 1997[1][4][5] | ||

| S. typhimurium TA98 (Fluctuation Test) | With & Without S9 | Negative | Not mutagenic in this strain. | Saito et al., 1995[1] | |

| Tribromoacetic Acid (TBA) | S. typhimurium TA100 (Fluctuation Test) | With & Without S9 | Positive | Mutagenic activity observed. | Giller et al., 1997[4][5] |

| Bromochloroacetic Acid (BCA) | S. typhimurium TA100 (Ames Assay) | With & Without S9 | Positive | Mutagenic activity observed. | NTP, 2000b[1][6] |

| S. typhimurium TA98 (Ames Assay) | With & Without S9 | Negative | Not mutagenic in this strain. | NTP[6][7] |

DNA Damage Assays

Assays like the SOS chromotest and the Comet assay (Single Cell Gel Electrophoresis) are used to detect primary DNA damage.

| Compound | Test System | Metabolic Activation (S9) | Result | Effective Concentration / Remarks | Reference |

| Monobromoacetic Acid (MBA) | E. coli PQ37 (SOS Chromotest) | Not specified | Negative | Did not induce DNA repair. | Giller et al., 1997[1] |

| L-1210 Mouse Leukemia Cells | Not applicable | Positive | Induced DNA strand breaks. | Stratton et al., 1981[1] | |

| Dibromoacetic Acid (DBA) | E. coli PQ37 (SOS Chromotest) | With S9 | Positive | Induced DNA repair. Active at 100 µg/mL. | Giller et al., 1997[1][4][5] |

| Without S9 | Positive | Induced DNA repair. Active at 200 µg/mL. | Giller et al., 1997[1][4][5] | ||

| Rodent and Human Cell Lines | Not applicable | Positive | Causes DNA damage. | IARC[8] | |

| Tribromoacetic Acid (TBA) | E. coli PQ37 (SOS Chromotest) | With S9 | Positive | Induced DNA repair. Active at 100 µg/mL. | Giller et al., 1997[4][5] |

| Without S9 | Positive | Induced DNA repair. Active at 750 µg/mL. | Giller et al., 1997[4] | ||

| Bromochloroacetic Acid (BCA) | Chinese Hamster Ovary (CHO) Cells (Comet Assay) | Not applicable | Positive | Induced DNA damage. | Plewa et al., 2010[6] |

In Vivo and Chromosomal Damage Assays

The micronucleus test is an in vivo method for assessing chromosomal damage.

| Compound | Test System | Result | Remarks | Reference |

| Monobromoacetic Acid (MBA) | Newt Micronucleus Test (P. waltl) | Negative | Did not induce chromosomal damage. | Giller et al., 1997[1] |

| Dibromoacetic Acid (DBA) | Newt Micronucleus Test (P. waltl) | Negative | Did not increase the number of erythrocytes with micronuclei. | Giller et al., 1997[1][5] |

| Male Mice (in vivo) | Positive | Caused micronucleus formation. | IARC[8] | |

| Tribromoacetic Acid (TBA) | Newt Micronucleus Test (P. waltl) | Negative | No clastogenic activity detected. | Giller et al., 1997[4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are protocols for key assays cited in this guide.

SOS Chromotest

-

Principle: This assay quantifies the induction of the SOS DNA repair system in Escherichia coli PQ37. The strain has a fusion of the sfiA gene (an SOS-controlled gene) to the lacZ gene (which codes for β-galactosidase). DNA damage induces the SOS system, leading to the expression of β-galactosidase, which can be measured colorimetrically.

-

Methodology:

-

Exposure: Log-phase cultures of E. coli PQ37 are incubated with various concentrations of the test compound, with and without a metabolic activation system (S9 mix), typically for 2 hours.

-

Enzyme Assay: After incubation, a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside) is added. The enzymatic reaction is allowed to proceed.

-

Measurement: The reaction is stopped, and the optical density is read to quantify the amount of product, which is proportional to the enzyme activity. Alkaline phosphatase activity is also measured as an indicator of cytotoxicity.

-

Data Analysis: The induction factor is calculated as the ratio of β-galactosidase activity in the treated sample versus the negative control. A dose-dependent increase in the induction factor above a threshold (typically 1.5-2.0) is considered a positive result.[4][5]

-

Ames Fluctuation Test

-

Principle: This is a sensitive liquid-medium modification of the standard Ames plate incorporation test. It detects reverse mutations in histidine-requiring strains of Salmonella typhimurium (e.g., TA100 for base-pair substitutions). When a mutation occurs, the bacteria regain the ability to synthesize histidine and can grow in a histidine-limited medium.

-

Methodology:

-

Preparation: The test compound, the bacterial strain, and S9 mix (if required) are distributed into the wells of a microplate containing a minimal amount of histidine.

-

Incubation: The plates are incubated for several days to allow for bacterial growth. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

-

Scoring: After incubation, a pH indicator dye is added. Wells where revertant bacteria have grown will show a color change due to metabolic acid production. The number of positive (color-changed) wells is counted.

-

Data Analysis: The results are analyzed statistically to determine if the number of positive wells in the treated groups is significantly greater than in the solvent control group.[4][5]

-

Newt Micronucleus Test

-

Principle: This in vivo assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in the peripheral blood erythrocytes of the larvae of the salamander, Pleurodeles waltl. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Methodology:

-

Exposure: Larvae are exposed to the test chemical in their aqueous environment for a prolonged period (e.g., 12 days).[1]

-

Blood Sampling: A blood sample is collected from the tail of each larva.

-

Slide Preparation: Blood smears are prepared, fixed, and stained (e.g., with Giemsa stain).

-

Microscopic Analysis: A large number of erythrocytes (e.g., 1000-2000 per animal) are scored under a microscope for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated erythrocytes in the treated groups is compared to the concurrent negative control group using appropriate statistical methods.[4][5]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound using in vitro bacterial or mammalian cell assays.

Proposed Signaling Pathway for BAA-Induced Genotoxicity

A primary mechanism implicated in the genotoxicity of BAAs is the induction of oxidative stress.[1][6][9] This leads to oxidative DNA damage, which triggers cellular DNA damage response (DDR) pathways. Toxicogenomic studies show that monohaloacetic acids can modulate genes involved in stress response to DNA damage, including ATM and p53.[10]

References

- 1. cdn.who.int [cdn.who.int]

- 2. researchgate.net [researchgate.net]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of 2-(2,4,6-Tribromophenyl)acetic Acid as a Research Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenylacetic acid derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. Their utility spans various scientific disciplines, including pharmaceutical sciences, agrochemistry, and materials science. The presence of halogen atoms and a carboxylic acid moiety provides reactive handles for diverse chemical transformations, making them versatile intermediates.

This technical guide focuses on 2-(2,4,6-Tribromophenyl)acetic acid, a molecule with significant potential as a research intermediate. The strategic placement of three bromine atoms on the phenyl ring is anticipated to influence its chemical reactivity and the biological activity of its downstream products. This document provides a comprehensive overview of its synthesis, starting from its precursor 2,4,6-tribromophenol, and explores its potential applications in research and development. While direct experimental data for this compound is limited in publicly available literature, this guide outlines plausible and well-established synthetic methodologies and discusses its potential as a versatile chemical scaffold.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of the precursor and the target compound is provided below for easy reference.

| Property | 2,4,6-Tribromophenol | This compound (Predicted/Calculated) |

| CAS Number | 118-79-6[1] | Not available |

| Molecular Formula | C₆H₃Br₃O[1] | C₈H₅Br₃O₂ |

| Molecular Weight | 330.80 g/mol [1] | 372.84 g/mol [2] |

| Appearance | White to pinkish crystalline solid[1] | Expected to be a crystalline solid |

| Melting Point | 94-96 °C[3] | Not available |

| Solubility | Soluble in alcohol, ether, chloroform, and acetic acid.[3] | Expected to be soluble in polar organic solvents |

| ¹H NMR | δ ~7.8 (s, 2H, Ar-H), ~5.9 (s, 1H, OH) (in CDCl₃) | Predicted: δ ~7.8 (s, 2H, Ar-H), ~3.8 (s, 2H, CH₂) |

| ¹³C NMR | Predicted: δ ~148 (C-OH), ~135 (Ar-C-H), ~115 (Ar-C-Br) | Predicted: δ ~175 (C=O), ~138 (Ar-C-H), ~135 (Ar-C-CH₂), ~120 (Ar-C-Br), ~40 (CH₂) |

| Mass Spectrum (m/z) | Molecular ion peak at ~330 (with characteristic bromine isotope pattern) | Expected molecular ion peak at ~372 (with characteristic bromine isotope pattern) |

Synthesis of this compound: A Proposed Multi-Step Approach

Step 1: Synthesis of the Precursor, 2,4,6-Tribromophenol

The synthesis of 2,4,6-tribromophenol is a well-documented electrophilic aromatic substitution reaction involving the bromination of phenol.

Experimental Protocol: Bromination of Phenol

-

Materials: Phenol, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve phenol in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the phenol solution with constant stirring. The reaction is highly exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a large volume of cold water. A white precipitate of 2,4,6-tribromophenol will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.

-

Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure 2,4,6-tribromophenol.

-

-

Expected Yield: 90-95%.

Proposed Synthetic Pathways to this compound

From the key intermediate 2,4,6-tribromophenol, several synthetic strategies can be envisioned to introduce the acetic acid side chain. Below are two plausible, detailed experimental protocols.

Pathway A: O-Alkylation followed by Claisen Rearrangement and Oxidation

This pathway involves the initial formation of an allyl ether, followed by a thermal rearrangement and subsequent oxidative cleavage of the resulting alkene.

Experimental Protocol:

-

Synthesis of 2,4,6-Tribromo-1-(allyloxy)benzene:

-

To a solution of 2,4,6-tribromophenol in acetone, add anhydrous potassium carbonate and allyl bromide.

-

Reflux the mixture for 12-18 hours.

-

After cooling, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 2,4,6-tribromo-1-(allyloxy)benzene.

-

-

Claisen Rearrangement to 2-allyl-4,6-dibromophenol:

-

Heat the 2,4,6-tribromo-1-(allyloxy)benzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and purify the product by column chromatography to isolate 2-allyl-4,6-dibromophenol. Note: The rearrangement will likely displace one of the ortho bromine atoms.

-

-

Oxidative Cleavage to 2-(3,5-Dibromo-2-hydroxyphenyl)acetic acid:

-

Dissolve the 2-allyl-4,6-dibromophenol in a mixture of a suitable solvent system (e.g., carbon tetrachloride, acetonitrile, and water).

-

Add a catalytic amount of ruthenium(III) chloride and an excess of a co-oxidant such as sodium periodate.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

After the reaction is complete, quench with a saturated solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Pathway B: Conversion to Arylacetonitrile and Subsequent Hydrolysis

This alternative route involves the conversion of the phenol to a triflate, followed by a palladium-catalyzed cyanation and subsequent hydrolysis of the nitrile.

Experimental Protocol:

-

Synthesis of 2,4,6-Tribromophenyl trifluoromethanesulfonate:

-

Dissolve 2,4,6-tribromophenol in dichloromethane and cool the solution to 0 °C.

-

Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate, which can be used in the next step without further purification.

-

-

Synthesis of 2-(2,4,6-Tribromophenyl)acetonitrile:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2,4,6-tribromophenyl trifluoromethanesulfonate, a palladium catalyst (e.g., Pd(PPh₃)₄), a cyanide source (e.g., zinc cyanide), and a suitable solvent (e.g., DMF).

-

Heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2,4,6-tribromophenyl)acetonitrile.

-

-

Hydrolysis to this compound:

-

Reflux the 2-(2,4,6-tribromophenyl)acetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water for several hours.

-

Alternatively, basic hydrolysis can be performed using a solution of sodium hydroxide or potassium hydroxide in aqueous ethanol, followed by acidification.

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize it carefully.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-

Role as a Research Intermediate

While specific applications of this compound are not yet widely reported, its structure suggests several potential uses as a versatile research intermediate.

-

Synthesis of Bioactive Molecules: Phenylacetic acid derivatives are precursors to a variety of pharmaceuticals. For instance, 2-(2-bromophenyl)acetic acid is used in the synthesis of heterocyclic compounds and AMPA antagonists.[4] The tribrominated analogue could be employed to synthesize novel compounds with potentially enhanced or altered biological activities due to the presence of multiple bromine atoms, which can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

-

Development of Novel Agrochemicals: Halogenated aromatic compounds are prevalent in the agrochemical industry. The this compound scaffold could be a starting point for the development of new herbicides, fungicides, or insecticides.

-

Materials Science: Aryl bromides are key precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced materials. The three bromine atoms on the phenyl ring of this compound offer multiple sites for such functionalization, allowing for the construction of complex, three-dimensional molecular architectures.

-

Fragment-Based Drug Discovery: The tribromophenylacetic acid core could serve as a valuable fragment in fragment-based drug discovery campaigns. The bromine atoms can act as vectors for growing the fragment into a more potent lead compound through subsequent chemical modifications.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows for this compound.

Caption: Proposed Synthesis of a Dihalo-hydroxy Phenylacetic Acid via Claisen Rearrangement.

Caption: Proposed Synthesis of this compound via Nitrile Hydrolysis.

Conclusion

This compound represents a promising yet underexplored research intermediate. Its synthesis is feasible through multi-step sequences starting from the readily available 2,4,6-tribromophenol. The presence of multiple bromine atoms and a carboxylic acid functional group makes it a highly versatile building block for the synthesis of novel compounds with potential applications in drug discovery, agrochemistry, and materials science. The detailed synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to initiate investigations into this intriguing molecule. Further experimental validation of the proposed synthetic routes and exploration of the chemical and biological properties of this compound and its derivatives are warranted and are expected to unveil new scientific opportunities.

References

The Ubiquitous Presence of Brominated Phenyl Compounds in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated phenyl compounds, a diverse group of naturally occurring organobromine molecules, are widespread in the marine environment. Predominantly biosynthesized by marine algae and sponges, these compounds exhibit a remarkable range of chemical structures and potent biological activities. This technical guide provides an in-depth exploration of the natural occurrence of brominated phenyl compounds, focusing on their sources, biosynthesis, and quantitative distribution. Detailed experimental protocols for their extraction, isolation, and characterization are presented, alongside visualizations of key biosynthetic pathways and experimental workflows to aid researchers in this field.

Introduction

The marine biosphere is a prolific source of unique secondary metabolites, many of which possess significant pharmacological potential. Among these, brominated phenyl compounds, including bromophenols and polybrominated diphenyl ethers (PBDEs), have garnered considerable attention due to their structural novelty and diverse bioactivities. These compounds are particularly abundant in marine red algae (Rhodophyta) and sponges, where they are believed to play a role in chemical defense.[1][2] This guide serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutic agents from natural sources, offering a detailed overview of the current knowledge on the natural occurrence and analysis of these fascinating molecules.

Natural Sources of Brominated Phenyl Compounds

The primary producers of brominated phenyl compounds in the marine environment are red algae and marine sponges, particularly those of the order Dysideidae.[3][4]

Marine Algae (Rhodophyta)

Red algae are a rich source of a wide variety of bromophenols.[5][6] Species of the family Rhodomelaceae are particularly known for producing these compounds.[7] The structural diversity of bromophenols in red algae is vast, ranging from simple monobrominated phenols to complex, highly brominated structures.[5]

Marine Sponges (Porifera)

Marine sponges, especially those from the genus Dysidea, are prolific producers of polybrominated diphenyl ethers (PBDEs).[8] In some species, PBDEs can constitute a significant portion of the sponge's dry weight.[9] Research has revealed that these compounds are often synthesized by symbiotic microorganisms, such as cyanobacteria, residing within the sponge tissue.[1][4]

Quantitative Data on Naturally Occurring Brominated Phenyl Compounds

The concentration of brominated phenyl compounds can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize some of the reported quantitative data for these compounds in marine organisms.

| Compound Name | Producing Organism | Concentration/Yield | Reference |

| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | Dysidea sponge | 0.03% of dry weight | [10] |

| 2-(2′,4′-dibromophenoxy)-3,4,5-tribromophenol | Dysidea sponge | 0.15% of dry weight | [10] |

| 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol | Lamellodysidea herbacea | 1.6 mg/mL of sponge tissue | [11] |

| 3,4,5,6-tetrabromo-2-(2′,4′-dibromophenoxy)phenol | Lamellodysidea herbacea | 2.4 mg/mL of sponge tissue | [11] |

| Various Bromophenols | Red Algae | up to 2590 ng/g | [7] |

Table 1: Quantitative data for selected brominated phenyl compounds in marine organisms.

Biosynthesis of Brominated Phenyl Compounds

The biosynthesis of brominated phenyl compounds is an area of active research. A key enzyme family involved in this process is the vanadium-dependent bromoperoxidases (V-BPOs).[2]

Enzymatic Bromination of Phenols